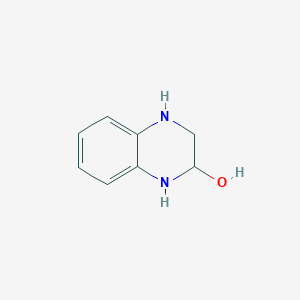
1,2,3,4-Tetrahydroquinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoxalin-2-ol, commonly known as THQ, is a bicyclic compound that belongs to the group of heterocycles. THQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
作用機序
The exact mechanism of action of THQ is not fully understood. However, it has been proposed that THQ may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. THQ has also been shown to modulate the activity of the GABAergic system and the glutamatergic system.
生化学的および生理学的効果
THQ has been shown to have various biochemical and physiological effects. THQ has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. THQ has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
THQ has several advantages for lab experiments. THQ is relatively easy to synthesize and has a low toxicity profile. THQ is also stable under normal laboratory conditions. However, THQ has some limitations for lab experiments. THQ has poor solubility in water, which may limit its use in some experiments. THQ also has a short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of THQ. One future direction is to investigate the potential use of THQ as a neuroprotective agent in the treatment of neurodegenerative diseases. Another future direction is to investigate the potential use of THQ as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, future studies could focus on the development of new synthetic methods for THQ and the synthesis of THQ derivatives with improved pharmacological properties.
合成法
THQ can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Gabriel synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst. The Gabriel synthesis involves the reaction of an alkyl halide with phthalimide in the presence of a strong base.
科学的研究の応用
THQ has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. THQ has been shown to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. THQ has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
123342-22-3 |
|---|---|
製品名 |
1,2,3,4-Tetrahydroquinoxalin-2-ol |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
InChIキー |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
正規SMILES |
C1C(NC2=CC=CC=C2N1)O |
同義語 |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



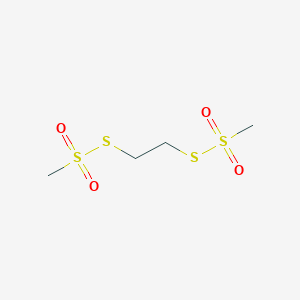
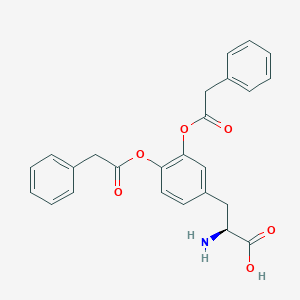
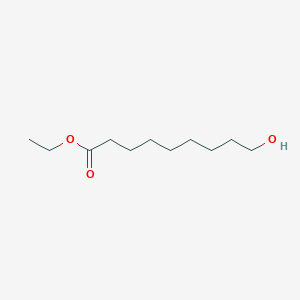
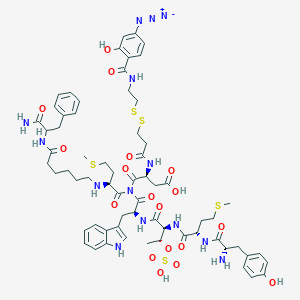
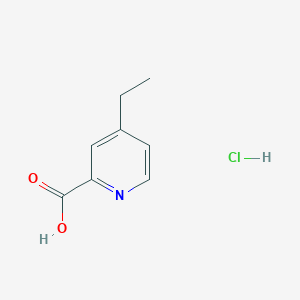
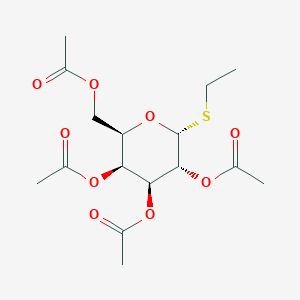
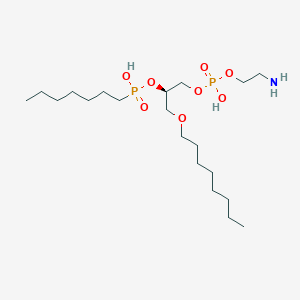
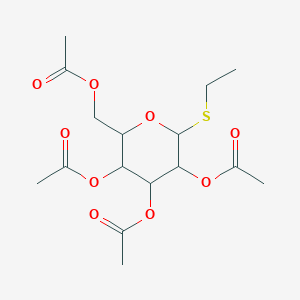
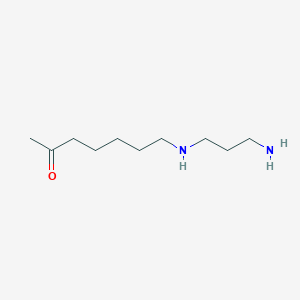
![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)
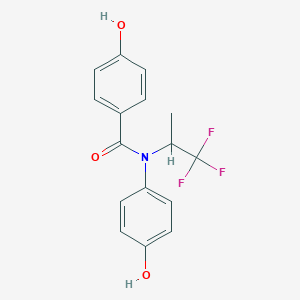
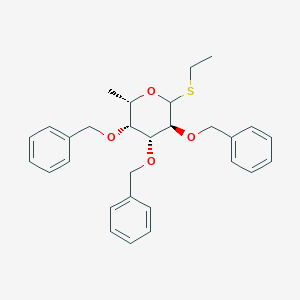
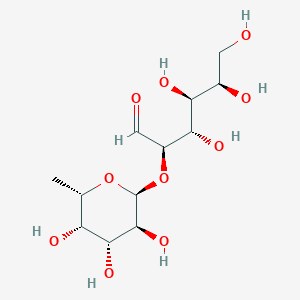
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)